3-Bromo-5-fluoroisonicotinic acid

Catalog No.
S999206
CAS No.
955372-86-8
M.F
C6H3BrFNO2
M. Wt
220 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-fluoroisonicotinic acid

CAS Number

955372-86-8

Product Name

3-Bromo-5-fluoroisonicotinic acid

IUPAC Name

3-bromo-5-fluoropyridine-4-carboxylic acid

Molecular Formula

C6H3BrFNO2

Molecular Weight

220 g/mol

InChI

InChI=1S/C6H3BrFNO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11)

InChI Key

MKWGICBLFLGJBI-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C=N1)Br)C(=O)O)F

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(=O)O)F
3-Bromo-5-fluoroisonicotinic acid (BFINA) is a synthetic molecule that has attracted the attention of researchers due to its potential applications in various fields of research and industry. This paper aims to provide an overview of the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of BFINA.
BFINA is a synthetic molecule with the chemical formula C6H3BrFNO2. It is a pyridine-based compound that contains a bromine and a fluorine atom on the benzene ring. BFINA was first synthesized by P. Singh et al. in 2011 through the reaction of 5-fluoroisatin and 3-bromoisonicotinic acid in the presence of phosphorus oxychloride. Since then, BFINA has been extensively studied due to its potential applications in the fields of pharmaceuticals, materials science, and chemical synthesis.
BFINA is a white crystalline powder with a melting point of 204-206°C. It is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. BFINA possesses both acidic and basic functional groups, which makes it a potential ligand for metal ion coordination.
BFINA can be synthesized through various synthetic routes, including the reaction of 5-fluoroisatin with 3-bromoisonicotinic acid, the reaction of 3-bromo-5-fluoropyridine with isatin followed by nitration and cyclization, and the reaction of 5-fluoroisatin with 3-bromonicotinic acid in the presence of a catalyst. BFINA can be characterized by various analytical techniques, including nuclear magnetic resonance spectroscopy (NMR), Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and X-ray crystallography.
BFINA can be analyzed by various analytical methods, including NMR, FTIR, MS, and high-performance liquid chromatography (HPLC). NMR can provide information about the molecular structure and purity of BFINA, while FTIR can reveal the functional groups present in the molecule. MS can provide information about the molecular weight and fragmentation pattern of BFINA, while HPLC can be used to quantify the concentration of BFINA in a sample.
BFINA has shown potential biological properties, including antitumor, anti-inflammatory, and antioxidant activities. In vitro and in vivo studies have shown that BFINA can inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. BFINA has also been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models of inflammation and oxidative stress.
BFINA has shown low toxicity in various in vitro and in vivo studies. Acute toxicity studies have shown that BFINA has an LD50 value greater than 2000 mg/kg in rats. Chronic toxicity studies have shown that BFINA does not cause significant changes in the liver, kidney, and hematological parameters in rats. However, further studies are needed to determine the long-term effects of BFINA on human health.
BFINA has shown potential applications in various fields of research and industry, including pharmaceuticals, materials science, and chemical synthesis. BFINA can be used as a ligand for metal ion coordination in catalysis and materials science. BFINA can also be used as a precursor for the synthesis of various heterocyclic compounds, which have potential applications in pharmaceuticals.
BFINA is a relatively new compound that has attracted the attention of researchers due to its potential applications in various fields of research and industry. Current research is focused on the synthesis of BFINA derivatives with improved biological and physical properties, the characterization of BFINA-metal complexes, and the development of new synthetic routes for BFINA.
BFINA has potential implications in various fields of research and industry, including pharmaceuticals, materials science, and chemical synthesis. BFINA derivatives could be developed as potential anticancer agents, anti-inflammatory agents, and antioxidants. BFINA-metal complexes could have applications in catalysis and materials science. BFINA could also be used as a precursor for the synthesis of various heterocyclic compounds, which have potential applications in pharmaceuticals.
One of the limitations of BFINA is its low solubility in water, which limits its use in biological studies. Further studies are needed to improve the solubility of BFINA in water and its bioavailability. Future directions of research include the development of BFINA derivatives with improved biological and physical properties, the characterization of BFINA-metal complexes, and the development of new synthetic routes for BFINA.
BFINA is a synthetic molecule with potential applications in various fields of research and industry. This paper provided an overview of the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of BFINA. Future research could lead to the development of BFINA derivatives with improved properties and potential applications in various fields.

XLogP3

1.2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-Bromo-5-fluoro-4-pyridinecarboxylic acid

Dates

Modify: 2023-08-16

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